molecular formula C20H14ClFN4S B12032515 4-(4-Chlorophenyl)-3-[(2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole

4-(4-Chlorophenyl)-3-[(2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole

Cat. No.: B12032515
M. Wt: 396.9 g/mol
InChI Key: LWHAENOEOUMOEL-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-[(2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and various substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3-[(2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of Substituents: The chlorophenyl, fluorophenyl, and pyridyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and suitable nucleophiles.

    Thioether Formation: The methylthio group is introduced through a thiolation reaction, typically using thiol reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3-[(2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings or the triazole ring.

Scientific Research Applications

4-(4-Chlorophenyl)-3-[(2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-[(2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-3-[(2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole can be compared with other similar compounds, such as:

    4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl-1-(2-fluorophenyl)butan-1-one: A related compound with a piperidine ring instead of a triazole ring.

    2-(4-Chlorobenzoyl)pyridine: A simpler compound with a chlorobenzoyl group and a pyridine ring.

    4-(4-Chlorophenyl)-1,2,4-triazole: A compound with a similar triazole ring but different substituents.

Properties

Molecular Formula

C20H14ClFN4S

Molecular Weight

396.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H14ClFN4S/c21-16-5-7-17(8-6-16)26-19(14-9-11-23-12-10-14)24-25-20(26)27-13-15-3-1-2-4-18(15)22/h1-12H,13H2

InChI Key

LWHAENOEOUMOEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F

Origin of Product

United States

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